4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol

Descripción general

Descripción

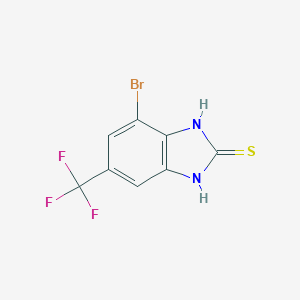

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C8H4BrF3N2S and a molecular weight of 297.1 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzimidazole ring

Métodos De Preparación

The synthesis of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of 4-bromo-6-(trifluoromethyl)benzimidazole with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Reaction Conditions: The reaction conditions include maintaining a temperature of around 80-100°C and using a catalyst such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative with a reduced thiol group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Major Products: The major products formed from these reactions include disulfides, reduced thiols, and substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is its potential as an anticancer agent . Benzimidazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. Research indicates that compounds with similar structures exhibit strong cytotoxicity, suggesting that this compound may also possess significant anticancer properties. The presence of the bromo and trifluoromethyl groups is believed to play a crucial role in enhancing this activity, although further investigations are necessary to elucidate the underlying mechanisms .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes relevant to various diseases:

- α-glucosidase Inhibition : This enzyme is a target for diabetes management. Inhibitors like this compound could help regulate blood glucose levels by slowing carbohydrate digestion.

- Urease Inhibition : Compounds in this class have shown promise in treating peptic ulcers by inhibiting urease activity, which is linked to the pathogenicity of Helicobacter pylori .

Analgesic and Antiplatelet Activities

Recent studies have explored the analgesic and antiplatelet activities of trifluoromethyl-containing benzimidazoles, including derivatives similar to this compound. These activities are essential for pain management and preventing thrombotic events. The incorporation of the trifluoromethyl group enhances these pharmacological effects, making such compounds valuable in therapeutic settings .

Glycation Inhibition

The compound has also been evaluated for its ability to inhibit glycation processes, which are associated with aging and chronic diseases. Inhibitors of glycation can potentially prevent the formation of advanced glycation end products (AGEs), contributing to better health outcomes in aging populations .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving reactions that introduce the trifluoromethyl and thiol groups onto the benzimidazole core. The compound exhibits a melting point greater than 300°C, indicating its stability under elevated temperatures, which is advantageous for various applications .

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Potential cytotoxic effects on cancer cell lines; further studies needed for mechanism elucidation. |

| Enzyme Inhibition | Inhibits α-glucosidase (diabetes management) and urease (peptic ulcer treatment). |

| Analgesic & Antiplatelet | Demonstrates analgesic and antiplatelet activities; useful in pain management and thrombus prevention. |

| Glycation Inhibition | Inhibits glycation processes linked to aging and chronic diseases; could improve health outcomes. |

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol can be compared with other similar compounds:

Actividad Biológica

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is a notable compound within the class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a bromo group and a trifluoromethyl substituent. The presence of the thiol (-SH) functional group enhances its reactivity and potential biological interactions. Its molecular structure can be represented as follows:

- Molecular Formula : CHBrFNS

- Molecular Weight : 299.19 g/mol

- Melting Point : >300°C

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. This compound has demonstrated significant activity against various bacterial strains.

| Microorganism | MIC (μg/ml) | Standard | Standard MIC (μg/ml) |

|---|---|---|---|

| Salmonella typhi | 50 | Ampicillin | 100 |

| Staphylococcus aureus | 12.5 | Chloramphenicol | 50 |

| Candida albicans | 250 | Griseofulvin | 500 |

A study conducted by Desai et al. (2021) reported that derivatives with electron-withdrawing groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of significant interest. Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

- Case Study : A study on thiazolo[3,2-a]benzimidazole derivatives revealed strong cytotoxic effects against cancer cell lines, suggesting that the bromo and trifluoromethyl groups may enhance this activity.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes relevant to various diseases.

| Enzyme | Inhibition Activity |

|---|---|

| α-glucosidase | Significant |

| Dipeptidyl peptidase-4 | Moderate |

| Glycogen phosphorylase | Notable |

Inhibitors of these enzymes are crucial in managing conditions such as diabetes and obesity, indicating that this compound could play a role in therapeutic applications for metabolic disorders .

The mechanism of action for compounds like this compound typically involves interaction with biological targets at the molecular level. This includes:

- Binding to Enzymes : The thiol group can form covalent bonds with enzyme active sites, leading to inhibition.

- Intercalation with DNA : Some benzimidazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Propiedades

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDUCQCVVBSDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371357 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-17-8 | |

| Record name | 4-Bromo-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.